1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride is a chemical compound with a complex structure that includes both amino and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form an intermediate. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Shares a similar amino and hydroxyethyl structure but lacks the phenoxy group.
1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Contains two amino groups and hydroxyethyl groups but differs in the positioning of these groups.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHCDOPHNZUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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